![molecular formula C16H15N5O2 B2958236 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034276-87-2](/img/structure/B2958236.png)

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

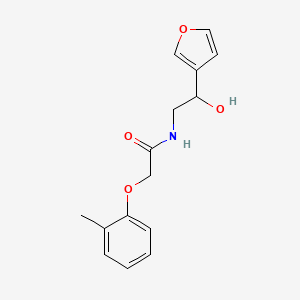

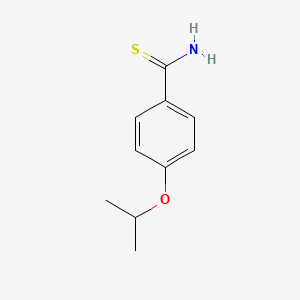

The compound contains a hexahydrocinnolin-6-yl group and a benzo[d]imidazole-5-carboxamide group. Hexahydrocinnolin is a type of cinnoline, a nitrogen-containing heterocycle. Benzo[d]imidazole is another type of heterocycle, and the carboxamide group attached to it is a functional group derived from carboxylic acids .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple ring systems. The exact structure would depend on the specific arrangement of these rings and the presence of any substituents .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, they can participate in further condensation reactions, redox reactions, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like carboxamide would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications

Cancer Research

Hexahydrocinnolin derivatives have been studied as potential EZH2 inhibitors in cancer research. EZH2 is implicated in cancer aggressiveness and poor prognosis. The inhibition of EZH2 can be a key target for therapeutic intervention .

Antibacterial and Fungicidal Agents

Derivatives of hydroxyquinoline, which share a similar structure with the compound , are known to possess antibacterial and fungicidal properties. This suggests that N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide could potentially be used in developing new antibacterial and fungicidal agents .

Neuroprotective Agents

Some hydroxyquinoline derivatives are known to have neuroprotective effects. This opens up research possibilities for our compound in the field of neurodegenerative diseases .

Anti-HIV Agents

The structural similarity to hydroxyquinoline derivatives also suggests potential applications as anti-HIV agents. Research into this application could lead to new treatments for HIV/AIDS .

Metal Ion Sensing

Hydroxyquinoline derivatives have been used in fluorescent sensing of biologically and environmentally important metal ions such as Al^3+. This indicates a possible application for our compound in environmental monitoring and biological assays .

Anti-Cancer Agents Design

Quinoline derivatives are used to design promising anti-cancer agents. By conjugating these derivatives with sugar molecules, compounds with better bioavailability and selectivity can be obtained .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c22-15-7-10-5-11(2-4-12(10)20-21-15)19-16(23)9-1-3-13-14(6-9)18-8-17-13/h1,3,6-8,11H,2,4-5H2,(H,17,18)(H,19,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMATMONVGIGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-benzo[d]imidazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)

![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)

![2-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2958155.png)

![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)

![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)